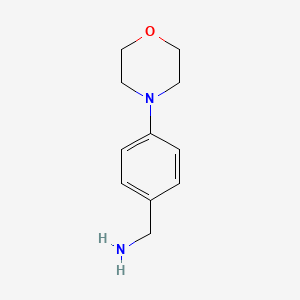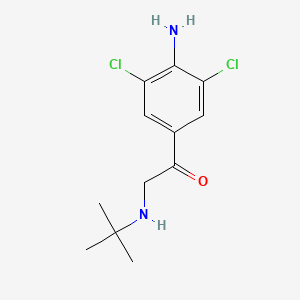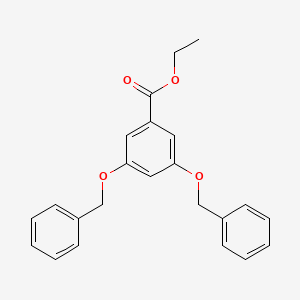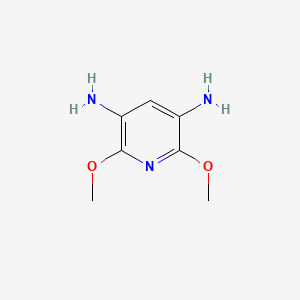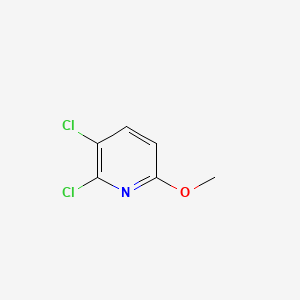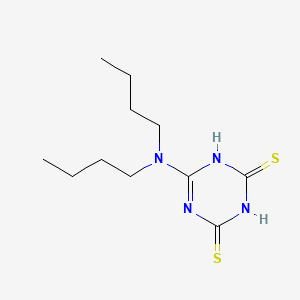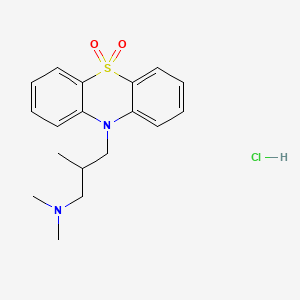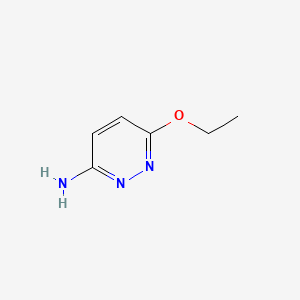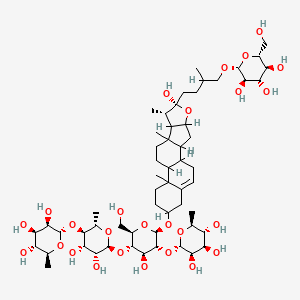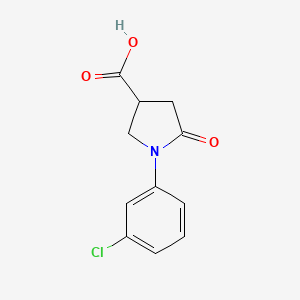
1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid
Descripción general
Descripción
1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid, commonly referred to as 3-chloro-5-oxopyrrolidine-3-carboxylic acid (3-Cl-5-OXO-PCA) is an organic compound that has been studied extensively in the scientific community due to its unique properties. It is a derivative of pyrrolidine, a cyclic amine, and is composed of a five-membered ring of nitrogen and oxygen atoms, with a chlorine atom attached to the third carbon atom from the nitrogen. 3-Cl-5-OXO-PCA is an important intermediate in the synthesis of a variety of compounds, including pharmaceuticals and other biologically active molecules.
Aplicaciones Científicas De Investigación
Antioxidant Activity
A study by Tumosienė et al. (2019) focused on the synthesis of novel derivatives of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid. These compounds, including chloro, hydroxyl, isopropyl, nitro, nitroso, and amino substituents, were tested for antioxidant activity. Several were identified as potent antioxidants, with some showing higher activity than ascorbic acid (Tumosienė et al., 2019).
Antibacterial Activity
Žirgulevičiūtė et al. (2015) synthesized a series of 1,4-disubstituted pyrrolidinone derivatives from 1-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid. These derivatives, featuring nitroso, azo, hydrazone, azole, and triazine moieties, exhibited notable antibacterial activity (Žirgulevičiūtė et al., 2015).
Complexation with Nucleotide Bases
Zimmerman et al. (1991) researched the complexation of nucleotide bases by molecular tweezers with carboxylic acid active sites. They found that the microenvironment around the carboxylic acid group significantly alters complexation behavior, offering insights into molecular interactions and bonding patterns (Zimmerman et al., 1991).
Synthesis and Prediction of Biological Activity
Kharchenko et al. (2008) conducted a study on the synthesis of 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one bicyclic systems from 5-oxopyrrolidine-3-carboxylic acids. They also presented a prediction of the biological activity of these compounds, contributing to the understanding of their potential pharmaceutical applications (Kharchenko et al., 2008).
Antimicrobial and Anticancer Activity
Kairytė et al. (2022) synthesized derivatives of 1-(4-acetamidophenyl)-5-oxopyrrolidine carboxylic acid with azole, diazole, and hydrazone moieties. These compounds showed significant antimicrobial and anticancer activity, particularly against multidrug-resistant pathogens (Kairytė et al., 2022).
Scientific Research Applications of 1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid
Antioxidant Activity
Research by Tumosienė et al. (2019) focused on synthesizing derivatives of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, which showed significant antioxidant activity. This work is particularly notable for compounds demonstrating higher antioxidant activity than ascorbic acid (Tumosienė et al., 2019).
Antibacterial Activity
A study by Žirgulevičiūtė et al. (2015) synthesized 1,4-disubstituted pyrrolidinone derivatives from 1-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid. These compounds exhibited antibacterial activity, contributing to the field of antimicrobial research (Žirgulevičiūtė et al., 2015).
Complexation with Nucleotide Bases
Zimmerman et al. (1991) investigated the complexation of nucleotide bases by molecular tweezers with active site carboxylic acids. This research offers valuable insights into molecular interactions and the impact of the microenvironment around the carboxylic acid group (Zimmerman et al., 1991).
Prediction of Biological Activity
Kharchenko et al. (2008) conducted a study on the biological activity of novel 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one bicyclic systems derived from 5-oxopyrrolidine-3-carboxylic acids. The results offer predictions about the biological activity of these compounds, contributing to pharmaceutical research (Kharchenko et al., 2008).
Propiedades
IUPAC Name |
1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO3/c12-8-2-1-3-9(5-8)13-6-7(11(15)16)4-10(13)14/h1-3,5,7H,4,6H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBIAEAYJEYOSMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC(=CC=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90384427 | |
| Record name | 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90384427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid | |
CAS RN |
92847-41-1 | |
| Record name | 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90384427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



